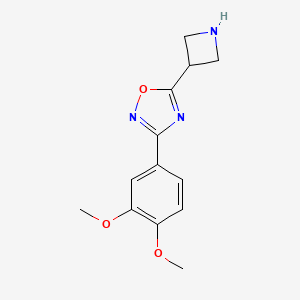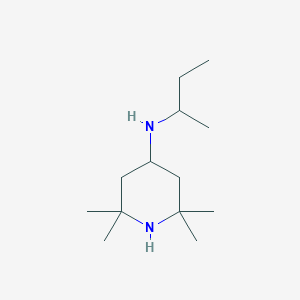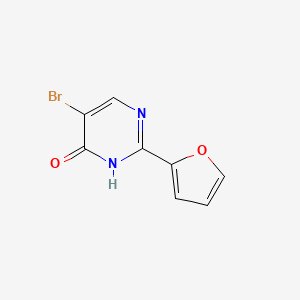![molecular formula C10H10ClN3O B13277461 4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13277461.png)
4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a chloro substituent at the 4-position and an oxolan-3-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyrazole with an oxolan-3-yl derivative in the presence of a suitable base and solvent. The reaction conditions often require heating and may involve catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyrazine core.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrazines.
Scientific Research Applications
4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features a triazolo ring fused to the pyrazolo[1,5-a]pyrazine core.
Uniqueness
4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and oxolan-3-yl groups can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10ClN3O |
|---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
4-chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H10ClN3O/c11-10-9-5-8(7-1-4-15-6-7)13-14(9)3-2-12-10/h2-3,5,7H,1,4,6H2 |
InChI Key |
GCAQGJPPUGNQTK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NN3C=CN=C(C3=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


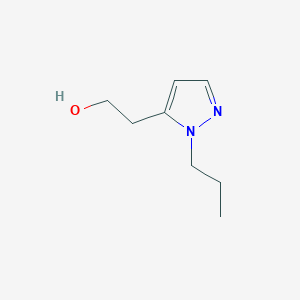
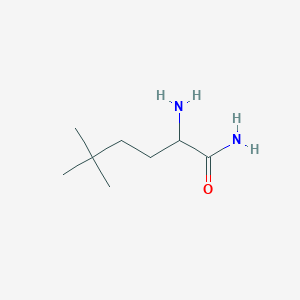

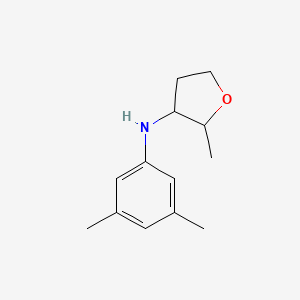
![5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13277415.png)
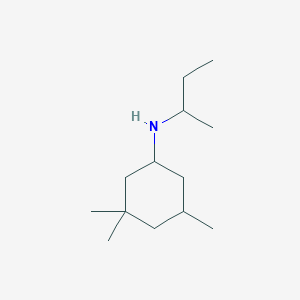


![2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13277422.png)

![[1,1'-Biphenyl]-3-carboxaldehyde,5-methoxy](/img/structure/B13277430.png)
